
Benzene, 2-chloro-1-methyl-4-(1-methylethenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) is an organic compound with the molecular formula C10H11Cl and a molecular weight of 166.647 g/mol . This compound is also known by its IUPAC name, 1-chloro-3-isopropenyl-6-methylbenzene . It is a derivative of benzene, characterized by the presence of a chlorine atom, a methyl group, and an isopropenyl group attached to the benzene ring.
Vorbereitungsmethoden
The synthesis of Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-methyl-4-(1-methylethenyl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) . The reaction conditions usually involve moderate temperatures and controlled addition of chlorine to avoid over-chlorination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Addition Reactions: The isopropenyl group can undergo addition reactions with halogens or hydrogen halides.
Common reagents used in these reactions include sodium hydroxide (NaOH), hydrogen peroxide (H2O2), and halogens like bromine (Br2) and chlorine (Cl2) . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions . The chlorine atom and the isopropenyl group play crucial roles in these interactions, influencing the compound’s reactivity and stability . The pathways involved include the formation of reactive intermediates that can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) can be compared with other similar compounds such as:
1-chloro-4-(1-methylethenyl)benzene: This compound lacks the methyl group present in Benzene, 2-chloro-1-methyl-4-(1-methylethenyl), which affects its reactivity and applications.
1-methyl-4-(1-methylethenyl)benzene: This compound does not have the chlorine atom, making it less reactive in nucleophilic substitution reactions.
The uniqueness of Benzene, 2-chloro-1-methyl-4-(1-methylethenyl) lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
65724-14-3 |
|---|---|
Molekularformel |
C10H11Cl |
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
2-chloro-1-methyl-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7(2)9-5-4-8(3)10(11)6-9/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
QQZYJTRFIJXTMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


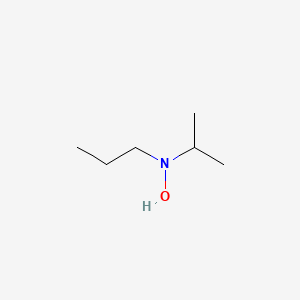
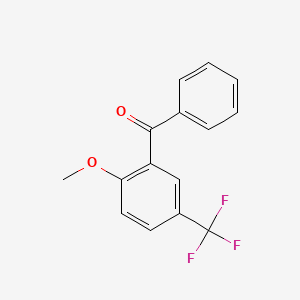
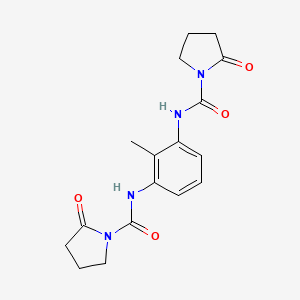
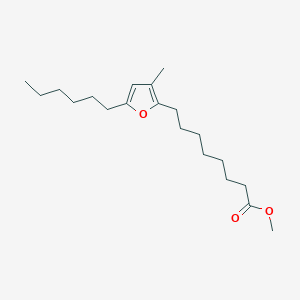
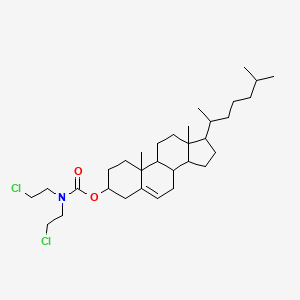
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
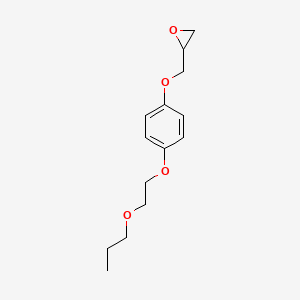
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)
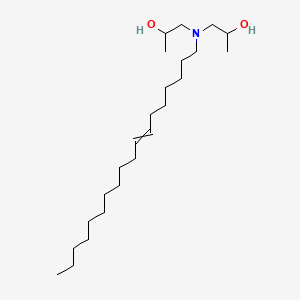
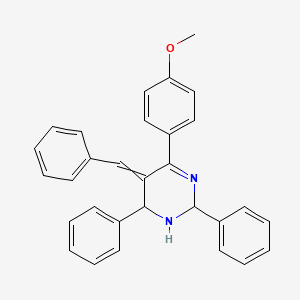
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
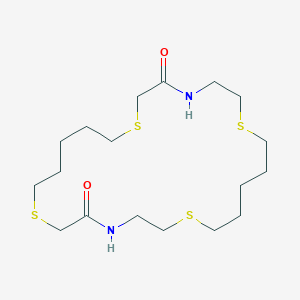
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)
